molecular formula C10H17NO4 B14308003 Ethyl 2-cyano-3,3-diethoxypropanoate CAS No. 116097-90-6

Ethyl 2-cyano-3,3-diethoxypropanoate

Cat. No.: B14308003
CAS No.: 116097-90-6
M. Wt: 215.25 g/mol
InChI Key: MURYODNHHCIULJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,3-diethoxypropanoate is a cyanoacrylate ester characterized by an ethyl ester group, a cyano (-CN) substituent at the C2 position, and two ethoxy (-OCH₂CH₃) groups at the C3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized acrylates. Its reactivity stems from the electron-withdrawing cyano and ethoxy groups, which facilitate nucleophilic addition and cyclocondensation reactions. Synthesis typically involves Knoevenagel condensation or stepwise modifications of precursor acrylates, as demonstrated in studies using ethyl cyanoacetate and ethoxypropenoate derivatives .

Properties

CAS No.

116097-90-6

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-cyano-3,3-diethoxypropanoate

InChI

InChI=1S/C10H17NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h8,10H,4-6H2,1-3H3

InChI Key

MURYODNHHCIULJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C#N)C(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3,3-diethoxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the reaction of ethyl cyanoacetate with ethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction also proceeds via nucleophilic substitution and yields this compound as the main product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3,3-diethoxypropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.

    Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as amides, esters, and thioesters.

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Amines.

Scientific Research Applications

Ethyl 2-cyano-3,3-diethoxypropanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes and receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3,3-diethoxypropanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the cyano and diethoxy groups facilitating the substitution process. In biological applications, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of ethyl 2-cyano-3,3-diethoxypropanoate, emphasizing substituent differences and their implications:

Compound Name (CAS No.) Substituents at C3 Position Molecular Formula Key Functional Features
This compound -OCH₂CH₃, -OCH₂CH₃ C₉H₁₅NO₄ High polarity, electron-deficient alkene
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (17823-58-4) -SCH₃, -SCH₃ C₈H₁₁NO₂S₂ Thioether groups enhance nucleophilicity
Etocrylene (6197-30-4) -C₆H₅, -C₆H₅ C₁₈H₁₅NO₂ Diphenyl groups confer UV-absorbing properties
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (N/A) -C₆H₄OCH₃ C₁₃H₁₃NO₃ Aryl group enables π-π stacking interactions

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
This compound Not reported Not reported Polar solvents Hydrolytically stable under mild conditions
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate 58 315.6 (predicted) Methanol Sensitive to oxidation
Etocrylene Not reported Not reported Organic solvents Photostable; used in sunscreens
Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate (N/A) 234–235 Not reported DMSO Thermally stable up to 200°C

Key Research Findings

Reactivity and Stability: The ethoxy groups in this compound enhance electrophilicity at the β-carbon, enabling efficient cyclocondensation with amines and thiols. However, bis(methylsulfanyl) analogs demonstrate superior nucleophilic reactivity due to sulfur's polarizability .

Biological Potency : Diphenyl-substituted derivatives (e.g., Etocrylene) lack significant cytotoxicity but excel in photostability, whereas methylsulfanyl analogs show dual functionality as antimicrobial and anticancer agents .

Green Synthesis: Sodium ethoxide-mediated Knoevenagel condensation offers a solvent-efficient route to cyanoacrylates, reducing waste compared to traditional methods .

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